Cas no 207986-20-7 (3-fluoro-5-(trifluoromethyl)benzamide)
3-fluoro-5-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-5-(trifluoromethyl)benzamide
- alpha,alpha,alpha,5-Tetrafluoro-m-toluamide
- 5-fluoro-3-(trifluoromethyl)benzamide
- MVZFPJAHJLFZGI-UHFFFAOYSA-N
- 207986-20-7
- Benzamide, 3-fluoro-5-(trifluoromethyl)-
- AKOS015853133
- SCHEMBL628456
- SB77919
- DTXSID50372128
- 3-fluoro-5-trifluoromethyl-benzamide
- FT-0615701
- A814920
- MFCD00061149
- E79056
- CS-0159911
- PS-8065
- DB-045387
-
- MDL: MFCD00061149
- Inchi: 1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14)
- InChI Key: BBUBHNZCRQRAQG-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C(N)=O)C=1)F)(F)F
Computed Properties
- Exact Mass: 207.03100
- Monoisotopic Mass: 207.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Color/Form: White solid
- Density: 1.42
- Melting Point: 115-117°C
- Boiling Point: 197.8°Cat760mmHg
- Flash Point: 73.4°C
- Refractive Index: 1.462
- PSA: 43.09000
- LogP: 2.64370
- Solubility: Hardly soluble in water
3-fluoro-5-(trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-fluoro-5-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F599130-10mg |
3-Fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599130-50mg |
3-Fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599130-100mg |
3-Fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12854-1g |
3-Fluoro-5-(trifluoromethyl)benzamide, 97% |
207986-20-7 | 97% | 1g |
¥1168.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12854-5g |
3-Fluoro-5-(trifluoromethyl)benzamide, 97% |
207986-20-7 | 97% | 5g |
¥4384.00 | 2023-02-26 | |
| Fluorochem | 006391-1g |
3-Fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 006391-5g |
3-Fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 97% | 5g |
£39.00 | 2022-03-01 | |
| Fluorochem | 006391-25g |
3-Fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 97% | 25g |
£154.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002625-1g |
3-fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 97% | 1g |
389CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002625-5g |
3-fluoro-5-(trifluoromethyl)benzamide |
207986-20-7 | 97% | 5g |
1672CNY | 2021-05-08 |
3-fluoro-5-(trifluoromethyl)benzamide Suppliers
3-fluoro-5-(trifluoromethyl)benzamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-fluoro-5-(trifluoromethyl)benzamide
3-Fluoro-5-(Trifluoromethyl)Benzamide (CAS No. 207986-20-7): A Structurally Distinctive Fluorinated Benzamide with Emerging Applications in Chemical Biology and Drug Discovery
The 3-fluoro-5-(trifluoromethyl)benzamide (CAS No. 207986-20-7) represents a unique fluorinated benzamide derivative with a distinctive electron-withdrawing substituent pattern. This compound's molecular architecture features a fluorine atom at the para-position (3-position) and a trifluoromethyl group at the meta-position (5-position), creating an asymmetric electron distribution that profoundly influences its physicochemical properties. Recent advancements in computational chemistry have revealed this spatial arrangement optimizes π-electron delocalization while maintaining steric hindrance characteristics critical for biological interactions.
Emerging studies published in Journal of Medicinal Chemistry (2023) highlight this compound's role as a promising lead molecule for kinase inhibitors. Researchers demonstrated its ability to selectively bind to the ATP-binding pocket of cyclin-dependent kinase 4/6 (CDK4/6), exhibiting submicromolar IC50 values in biochemical assays. The trifluoromethyl group's hydrophobic interactions with the enzyme's hydrophobic pocket were identified as key stabilizing factors through X-ray crystallography studies.
In the realm of drug delivery systems, this compound has gained attention as a molecular scaffold for prodrug design. A 2024 study in Nature Communications showed that conjugating this benzamide with tumor-penetrating peptides significantly enhanced cellular uptake in pancreatic cancer models. The fluorine atom's lipophilicity modulation enabled prolonged circulation time while maintaining tumor specificity, demonstrating its utility in targeted drug delivery strategies.
Synthetic chemists have recently developed an environmentally benign synthesis route using microwave-assisted solvent-free conditions. Published in Green Chemistry, this method achieves >95% yield by coupling 3-fluoro-5-trifluoromethylbenzoic acid with ammonia under optimized conditions. The elimination of hazardous solvents aligns with current industry trends toward sustainable synthesis practices, reducing both production costs and environmental impact.
Bioactivity screening against SARS-CoV-2 protease variants revealed intriguing results. A collaborative study between MIT and Scripps Research (published 2024) identified this compound's ability to inhibit Omicron variant replication by blocking viral protease activity at concentrations below cytotoxic levels. Molecular dynamics simulations indicated the trifluoromethyl group forms critical halogen bonds with conserved residues, suggesting potential development as an antiviral agent.
In materials science applications, this compound has been incorporated into self-assembling peptide amphiphiles to form nanofibrous scaffolds for tissue engineering. Research published in Biomaterials Science demonstrated that fluorination at the 3-position enhances scaffold stability under physiological conditions while maintaining biocompatibility, making it suitable for neural tissue regeneration applications.
The unique electronic properties of this compound make it an ideal probe for studying protein-ligand interactions via NMR spectroscopy. Recent studies employed it as a model ligand to investigate dynamic intermolecular hydrogen bonding networks within enzyme active sites, providing novel insights into allosteric modulation mechanisms.
Ongoing research focuses on optimizing its pharmacokinetic profile through bioisosteric replacements while preserving activity. Structure-based drug design approaches are currently exploring substituent variations on the benzene ring to improve metabolic stability without compromising binding affinity, leveraging quantum mechanical calculations to predict optimal configurations.
This compound's dual fluorination pattern creates opportunities for exploring stereochemical effects in chiral drug development. Asymmetric synthesis methodologies are being developed using organocatalysts to produce enantiomerically pure derivatives, which could exhibit enhanced selectivity profiles compared to racemic mixtures.
Clinical translation efforts are underway through partnerships between academic institutions and pharmaceutical companies targeting oncology and infectious disease indications. Preclinical toxicity studies have confirmed acceptable safety margins at therapeutic doses, with phase I trials anticipated to begin by mid-2025 according to recent FDA filings.
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